3-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid
Description
3-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid is a fused heterocyclic compound featuring a triazole ring fused to a pyridine core, with a chloro substituent at the 5-position and a propanoic acid group at the 3-position.
Properties
IUPAC Name |
3-(5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c10-6-2-1-3-7-11-12-8(13(6)7)4-5-9(14)15/h1-3H,4-5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSUMCMFTVOQPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C(=C1)Cl)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: In chemistry, 3-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its triazole and pyridine rings make it a versatile intermediate in organic synthesis.
Biology: The compound has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its pharmacological potential. It may serve as a lead compound for the development of new medications targeting various diseases.
Industry: The compound's unique chemical structure makes it useful in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism by which 3-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid exerts its effects depends on its specific biological target. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would vary based on the specific application and biological system.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolo-Pyridazine Derivatives
Triazolo-pyridazines, such as those described in (e.g., compounds 6–12, 24–27), share structural similarities but differ in their fused heterocyclic cores (pyridazine vs. pyridine). These compounds are notable as BRD4 bromodomain inhibitors . Key distinctions include:
- Substituent Effects: While the target compound has a propanoic acid group, triazolo-pyridazines often feature sulfonamide, trifluoromethyl, or indole-ethylamine substituents. For example, compound 6 (N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine) includes a trifluoromethyl group and indole-ethylamine chain, enhancing lipophilicity and receptor binding .
- Synthesis : The target compound’s synthesis route is unspecified, but triazolo-pyridazines in are synthesized via peptide coupling reagents (e.g., HATU) or reactions with isocyanates, suggesting divergent synthetic pathways .
Imidazo-Pyridine Carboxylic Acids
Imidazo-pyridine derivatives from (e.g., 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid ) share a pyridine backbone but replace the triazole ring with an imidazole. These compounds are used in medicinal chemistry for their bioisosteric properties. Key differences include:
- Biological Activity : Imidazo-pyridines are often explored as kinase inhibitors, while triazolo-pyridines may target different pathways due to structural variations .
Triazolo-Pyrazine Derivatives
Patent compounds in (e.g., {3-[(1S,3R,4S)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentylamino]-oxetan-3-yl}-acetonitrile) feature triazolo-pyrazine cores with complex substituents. These compounds highlight:
- Substituent Diversity: Cyclopropane sulfonic acid and morpholine groups in these derivatives enhance solubility or target specificity, unlike the propanoic acid group in the target compound .
- Therapeutic Potential: Such derivatives are often optimized for CNS penetration, suggesting divergent applications compared to the pyridine-based target .
Data Tables
Table 1. Structural and Functional Comparison of Selected Analogs
Biological Activity
3-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by research findings and case studies.
- Molecular Formula : C6H5ClN4
- Molecular Weight : 168.58 g/mol
- CAS Number : 66999-63-1
Synthesis
The synthesis of 3-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid typically involves the reaction of 5-chloro-[1,2,4]triazolo[4,3-a]pyridine with appropriate carboxylic acid derivatives. The methodology often employs standard organic synthesis techniques including nucleophilic substitution and coupling reactions.
Antimicrobial Properties
Recent studies have highlighted the compound's selective activity against Chlamydia trachomatis, a significant pathogen responsible for sexually transmitted infections. Specifically, it has been shown that compounds derived from this scaffold can inhibit the growth of C. trachomatis without affecting host cell viability. This selectivity is crucial for developing targeted therapies for chlamydial infections .
The exact mechanism by which 3-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid exerts its effects is still under investigation. However, initial findings suggest that it may disrupt the formation of infectious elementary bodies in Chlamydia, indicating a potential interference with the pathogen's lifecycle .
Cytotoxicity and Safety Profile
In vitro studies assessing cytotoxicity have shown that while the compound exhibits antimicrobial properties, it also demonstrates mild toxicity towards mammalian cell lines. Notably, it has been found to be non-mutagenic in Drosophila melanogaster assays, suggesting a favorable safety profile for further development .
Case Study 1: Antichlamydial Activity
A study focused on the structure-activity relationship (SAR) of various analogues of 3-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid revealed that modifications to the triazole ring significantly enhance its antichlamydial activity. The most effective derivatives showed IC50 values comparable to existing treatments like spectinomycin .
Case Study 2: Broader Antimicrobial Spectrum
Another investigation evaluated the compound's efficacy against a range of Gram-positive and Gram-negative bacteria. Results indicated that while it was effective against certain strains, its primary activity remained focused on Chlamydia, reinforcing its potential as a selective therapeutic agent .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C6H5ClN4 |
| Molecular Weight | 168.58 g/mol |
| CAS Number | 66999-63-1 |
| Antichlamydial Activity | Selective for C. trachomatis |
| Cytotoxicity | Mild towards mammalian cells |
| Mutagenicity | Non-mutagenic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
